
Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound that has been the subject of various synthetic studies. The compound is characterized by a tetrahydroquinoline core, a functional group that is prevalent in many biologically active molecules and pharmaceuticals. The interest in this compound stems from its potential utility as a building block for more complex chemical entities.
Synthesis Analysis
The synthesis of related compounds, such as 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, has been achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another approach involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids to obtain methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Additionally, methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been synthesized using microwave irradiation, which offers advantages such as shorter reaction times and higher yields .
Molecular Structure Analysis
The molecular structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a closely related compound, has been elucidated using X-ray structural analysis . This technique allows for a precise understanding of the spatial arrangement of atoms within the molecule, which is crucial for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the tetrahydroquinoline core can be modified by various substituents, which can be introduced through different synthetic strategies. For instance, the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates involves chemical reduction and nucleophilic addition reactions . Bromination reactions have also been studied, particularly in the side chain of 8-methylquinoline-5-carboxylic acid, which shares some structural similarities with the tetrahydroquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its derivatives are influenced by the functional groups present in the molecule. For example, the presence of the carboxylate ester group can affect the solubility and reactivity of the compound. The synthesis under microwave irradiation, as mentioned in one study , suggests that the compound can be obtained in a relatively pure state with high yields, indicating good stability under these conditions. The structural analysis through NMR methods further supports the identification of the compound's specific functional groups and their chemical environment .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its synthetic processes and structural characteristics. Rudenko et al. (2013) focused on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing insights into their molecular and crystal structures through X-ray structural analysis (Rudenko et al., 2013). Another study by Thirumalai et al. (2006) synthesized similar compounds using ultrasound irradiation and conventional methods, illustrating the versatility in synthesis approaches (Thirumalai et al., 2006).
Potential Pharmacological Applications
While avoiding details on drug use, dosage, and side effects, it's notable that certain derivatives of tetrahydroquinoline, including those structurally related to methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, have been explored for their pharmacological potential. For instance, Smirnova et al. (1997) demonstrated that amides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally analogous, exhibit anti-inflammatory and analgesic activities (Smirnova et al., 1997).
Myorelaxant Activity Evaluation
Gündüz et al. (2008) synthesized and evaluated the myorelaxant activity of hexahydroquinoline derivatives, including compounds structurally similar to methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Their research contributes to understanding the muscle relaxant properties of these compounds (Gündüz et al., 2008).
Anticancer Activity
Research by Gaber et al. (2021) focused on synthesizing derivatives of quinoline carboxylic acid to assess their anticancer effects against breast cancer cell lines. This indicates the potential of compounds in the same family as methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate in oncology research (Gaber et al., 2021).
Reaction Mechanisms and Intermediates
Several studies have investigated the reaction mechanisms and intermediates involving tetrahydroquinoline derivatives. For instance, Rudenko et al. (2013) explored the reaction of 2-substituted tetrahydroquinoline-4-carboxylic acids with hydrazine, providing valuable insights into potential reaction pathways and intermediates (Rudenko et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with various biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been implicated in a variety of biochemical pathways .
Result of Action
Quinoline derivatives have been known to exert a variety of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
methyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)7-5-8-9(12-6-7)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLCGXBVVKVPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

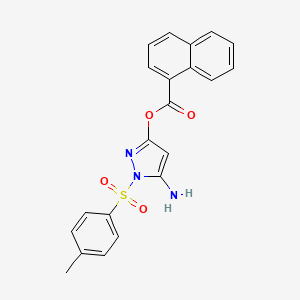
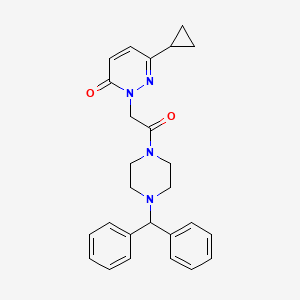
![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)

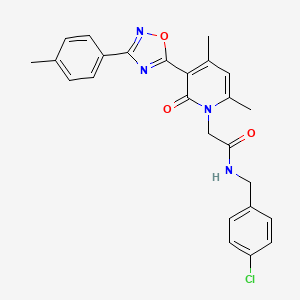
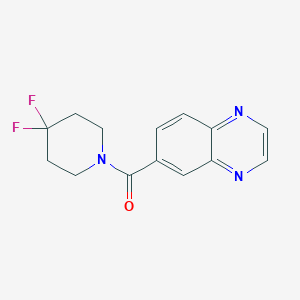
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

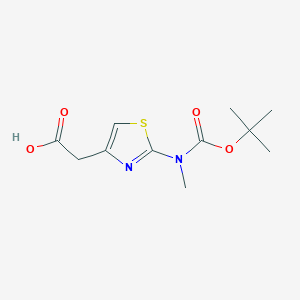

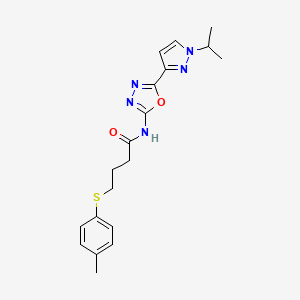
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)